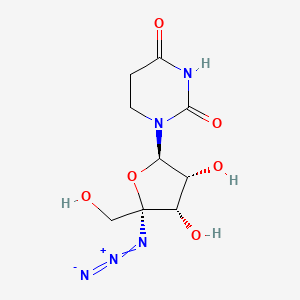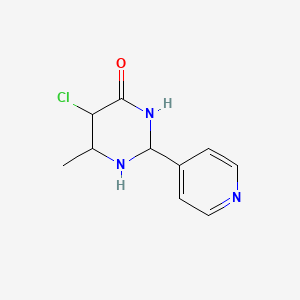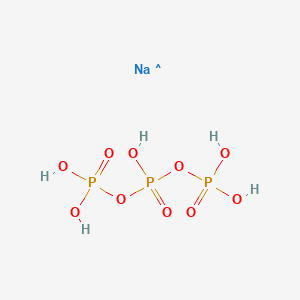![molecular formula C28H34FN7O B12346238 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B12346238.png)
3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one” is a complex organic molecule featuring multiple aromatic rings, nitrogen atoms, and a piperazine moiety. This compound is likely to exhibit interesting chemical and biological properties due to its structural complexity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including the formation of the pentaazatricyclo structure, the introduction of the dimethylphenyl and fluorophenyl groups, and the final coupling with the piperazine moiety. Common synthetic methods might include:
Cyclization Reactions: To form the pentaazatricyclo structure.
Aromatic Substitution: For introducing the dimethylphenyl and fluorophenyl groups.
Coupling Reactions: Such as amide or ester formation to attach the piperazine moiety.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve:
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as chromatography and recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To form corresponding oxides or quinones.
Reduction: To reduce nitro groups or carbonyl groups.
Substitution: Both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, acids, or bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example:
Oxidation: Could yield quinones or carboxylic acids.
Reduction: Could yield amines or alcohols.
Substitution: Could yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry
In industry, it might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibiting or activating enzymes to affect metabolic pathways.
DNA/RNA: Intercalating into nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-chlorophenyl)piperazin-1-yl]propan-1-one
- 3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-methylphenyl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which might confer unique chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C28H34FN7O |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C28H34FN7O/c1-19-3-4-21(17-20(19)2)24-18-25-28-31-30-26(35(28)15-16-36(25)32-24)9-10-27(37)34-13-11-33(12-14-34)23-7-5-22(29)6-8-23/h3-8,15-17,24-25,28,31-32H,9-14,18H2,1-2H3 |
Clave InChI |
OYLZQPKVGZRTGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)CCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Trifluoromethylsulfanyl)phenyl]pyrazolidin-3-amine](/img/structure/B12346169.png)

![ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B12346176.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346182.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12346186.png)
![N-(4-bromophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12346190.png)
![N-(3,4-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346199.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-1-yl]acetamide](/img/structure/B12346205.png)
![(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide](/img/structure/B12346209.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12346213.png)

![3-{[(5Z)-5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-YL]methyl}benzoic acid](/img/structure/B12346242.png)
![1,7a-Dihydroimidazo[4,5-c]pyridine-2-thione](/img/structure/B12346244.png)
